Hpk1-IN-34

Description

BenchChem offers high-quality Hpk1-IN-34 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hpk1-IN-34 including the price, delivery time, and more detailed information at info@benchchem.com.

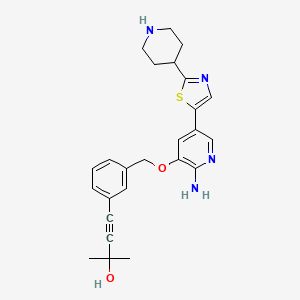

Structure

3D Structure

Properties

Molecular Formula |

C25H28N4O2S |

|---|---|

Molecular Weight |

448.6 g/mol |

IUPAC Name |

4-[3-[[2-amino-5-(2-piperidin-4-yl-1,3-thiazol-5-yl)-3-pyridinyl]oxymethyl]phenyl]-2-methylbut-3-yn-2-ol |

InChI |

InChI=1S/C25H28N4O2S/c1-25(2,30)9-6-17-4-3-5-18(12-17)16-31-21-13-20(14-28-23(21)26)22-15-29-24(32-22)19-7-10-27-11-8-19/h3-5,12-15,19,27,30H,7-8,10-11,16H2,1-2H3,(H2,26,28) |

InChI Key |

MKDLEIMJLNBFJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#CC1=CC=CC(=C1)COC2=C(N=CC(=C2)C3=CN=C(S3)C4CCNCC4)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Hpk1-IN-34: A Technical Guide to its Mechanism of Action in T-Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell function.[1] Expressed predominantly in hematopoietic cells, HPK1 acts as a crucial checkpoint in the T-cell receptor (TCR) signaling cascade, attenuating T-cell activation, proliferation, and cytokine production.[2][3] Its role in dampening the anti-tumor immune response has positioned HPK1 as a promising therapeutic target in immuno-oncology.[2] Small molecule inhibitors of HPK1, such as Hpk1-IN-34, are being investigated for their potential to enhance T-cell-mediated anti-cancer immunity.[4] This technical guide provides an in-depth overview of the mechanism of action of Hpk1-IN-34 in T-cells, including its biochemical and cellular activities, and detailed protocols for its characterization.

Core Mechanism of Action: Releasing the Brakes on T-Cell Activation

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, a signaling cascade is initiated that leads to T-cell activation. HPK1 functions as a key negative feedback regulator in this process. Activated HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at the Serine 376 residue.[3] This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately results in the ubiquitination and proteasomal degradation of SLP-76, thereby dampening the TCR signal and attenuating the T-cell response.[3]

Hpk1-IN-34 is a potent inhibitor of the kinase activity of HPK1.[4] By blocking HPK1, Hpk1-IN-34 prevents the phosphorylation and subsequent degradation of SLP-76. This action sustains the downstream signaling from the TCR, leading to enhanced T-cell activation, increased proliferation, and greater production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[5][6]

Furthermore, HPK1 is implicated in the immunosuppressive tumor microenvironment. Factors such as prostaglandin E2 (PGE2) and adenosine can activate the cAMP-PKA pathway, which in turn activates HPK1, contributing to T-cell dysfunction.[1] Small molecule inhibitors of HPK1 have been shown to reverse this immunosuppression.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. WO2019238067A1 - Pyrrolo [2, 3-b] pyridines or pyrrolo [2, 3-b] pyrazines as hpk1 inhibitor and the use thereof - Google Patents [patents.google.com]

The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Immune Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a hematopoietic cell-restricted serine/threonine kinase that has emerged as a critical negative regulator of immune responses.[1][2] Predominantly expressed in T cells, B cells, and dendritic cells (DCs), HPK1 functions as an intracellular checkpoint, dampening signaling pathways downstream of the T cell receptor (TCR) and B cell receptor (BCR).[2][3] Its inhibitory role in immune cell activation, proliferation, and effector function has positioned HPK1 as a promising therapeutic target for enhancing anti-tumor immunity and potentially treating chronic infections.[3][4] This technical guide provides an in-depth overview of the biological function of HPK1 in immune regulation, detailing its signaling pathways, its impact on various immune cell subsets, and relevant experimental methodologies for its study.

HPK1 Signaling Pathways

HPK1 is a key node in the signaling cascades initiated by antigen receptor engagement in lymphocytes. Its activation and downstream effects are tightly regulated, primarily serving to attenuate the strength and duration of the immune response.

T Cell Receptor (TCR) Signaling

Upon T cell receptor (TCR) engagement, a series of phosphorylation events leads to the recruitment and activation of HPK1.[5] Activated HPK1 then phosphorylates key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) and Gads (GRB2-related adapter protein 2).[2][5]

The phosphorylation of SLP-76 at Serine 376 by HPK1 creates a binding site for 14-3-3 proteins.[5] This interaction is thought to induce a conformational change in SLP-76, leading to its dissociation from the LAT (Linker for Activation of T cells) signalosome.[2][5] The disruption of this critical signaling complex ultimately dampens downstream pathways, including the activation of PLCγ1, calcium mobilization, and the MAPK/ERK pathway.[2] This leads to reduced T cell activation and proliferation.[2]

Caption: HPK1-mediated negative regulation of TCR signaling.

B Cell Receptor (BCR) Signaling

HPK1 also acts as a negative regulator of B cell activation.[2] Similar to its role in T cells, HPK1 is activated downstream of the BCR and phosphorylates a key adaptor protein, in this case, B cell linker protein (BLNK), the B cell homolog of SLP-76.[5] This phosphorylation event leads to the attenuation of downstream signaling pathways, including the MAPK and NF-κB pathways, resulting in reduced B cell proliferation and activation.[2][6]

Role of HPK1 in Immune Cell Subsets

The inhibitory function of HPK1 extends across several key immune cell populations, impacting both the initiation and the effector phases of the immune response.

T Cells

In conventional T cells, the absence or inhibition of HPK1 leads to hyper-responsiveness to TCR stimulation.[2] This is characterized by enhanced proliferation, increased production of pro-inflammatory cytokines such as IL-2, IFN-γ, and TNF-α, and sustained calcium flux.[2][7] HPK1 knockout or kinase-dead T cells have demonstrated superior anti-tumor activity in preclinical models.[7][8]

Regulatory T Cells (Tregs)

The role of HPK1 in regulatory T cells (Tregs) is multifaceted. While HPK1 knockout mice have an increased number of Tregs, these Tregs exhibit reduced suppressive function.[9][10] HPK1-deficient Tregs have an altered cytokine profile, uncharacteristically producing pro-inflammatory cytokines like IFN-γ and IL-2 upon stimulation.[9][10] This suggests that HPK1 is crucial for maintaining the suppressive phenotype and stability of Tregs.[9]

Dendritic Cells (DCs)

In dendritic cells, HPK1 acts as a negative regulator of maturation and activation.[11] HPK1-deficient bone marrow-derived DCs (BMDCs) show increased expression of co-stimulatory molecules like CD80 and CD86 upon maturation stimuli.[2][11] They also produce higher levels of pro-inflammatory cytokines, including IL-12, and exhibit an enhanced capacity to stimulate T cell proliferation.[2][11]

B Cells

As mentioned in the signaling section, HPK1 negatively regulates BCR-induced B cell activation.[2] HPK1-deficient B cells display hyper-proliferation and enhanced activation of downstream signaling pathways upon BCR ligation.[6] This can lead to increased antibody production.[6]

Quantitative Data on HPK1 Function

The following tables summarize quantitative data from studies investigating the impact of HPK1 deficiency or inhibition on immune cell function.

Table 1: Effect of HPK1 Knockout/Inhibition on T Cell Cytokine Production

| Cytokine | Cell Type | Condition | Fold Change (HPK1 KO/KD vs. WT) or EC50 | Reference |

| IL-2 | Murine T cells | anti-CD3/CD28 stimulation | ~2-4 fold increase | [12][13] |

| IL-2 | Human primary T cells | HPK1 inhibitor | EC50 = 1.5 nM | [14] |

| IFN-γ | Human CD8+ T cells | HPK1 inhibitor | Concentration-dependent increase | [15] |

| IFN-γ | Murine Tregs | anti-CD3/CD28 stimulation | Significantly increased | [9][16] |

| TNF-α | Murine T cells | anti-CD3/CD28 stimulation | Increased production | [12] |

Table 2: Effect of HPK1 Knockout on Dendritic Cell Activation Markers

| Marker | Cell Type | Condition | Observation | Reference |

| CD80 | Murine BMDCs | LPS stimulation | Higher expression | [2][11] |

| CD86 | Murine BMDCs | LPS stimulation | Higher expression | [2][11] |

| I-A/I-E (MHC-II) | Murine BMDCs | LPS stimulation | Higher expression | [11] |

Table 3: Effect of HPK1 Knockout on B Cell Activation

| Parameter | Cell Type | Condition | Observation | Reference |

| Proliferation | Murine B cells | anti-IgM stimulation | Significantly enhanced | [1][6] |

| CD69 Expression | Murine B cells | anti-IgM stimulation | Significantly increased | [1][6] |

| CD25 Expression | Murine B cells | anti-IgM stimulation | Significantly increased | [1][6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of HPK1 function. Below are outlines for key experimental protocols.

HPK1 Kinase Assay

This assay measures the enzymatic activity of HPK1 and is essential for screening potential inhibitors.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The light output is directly proportional to the kinase activity.

Materials:

-

HPK1 enzyme

-

Substrate (e.g., Myelin Basic Protein - MBP)

-

ATP

-

Kinase Buffer

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound (potential HPK1 inhibitor) in DMSO.

-

In a 384-well plate, add 1 µl of the test compound or DMSO (for control).

-

Add 2 µl of HPK1 enzyme solution.

-

Add 2 µl of a substrate/ATP mix.

-

Incubate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

-

Incubate at room temperature for 30 minutes.

-

Read the luminescence using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the HPK1 kinase activity. The IC50 value for an inhibitor can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for a typical HPK1 kinase assay.

Immunoprecipitation of HPK1 and SLP-76

This technique is used to study the interaction between HPK1 and its substrate SLP-76.

Principle: An antibody specific to a target protein (e.g., SLP-76) is used to pull that protein out of a cell lysate, along with any proteins that are bound to it (e.g., HPK1). The precipitated proteins are then analyzed by Western blotting.

Materials:

-

Jurkat T cells (or other relevant cell line)

-

Stimulating antibody (e.g., anti-CD3)

-

Lysis buffer

-

Antibody for immunoprecipitation (e.g., anti-SLP-76)

-

Protein A/G agarose beads

-

Wash buffer

-

SDS-PAGE sample buffer

-

Antibodies for Western blotting (e.g., anti-HPK1, anti-SLP-76)

Procedure:

-

Culture Jurkat T cells and stimulate with anti-CD3 antibody for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

-

Pre-clear the lysate by incubating with Protein A/G agarose beads.

-

Incubate the pre-cleared lysate with the anti-SLP-76 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting.

-

Probe the membrane with anti-HPK1 and anti-SLP-76 antibodies to detect the co-immunoprecipitated proteins.

Flow Cytometry for T Cell Activation Markers

This method is used to quantify the expression of cell surface markers associated with T cell activation.

Principle: Fluorochrome-conjugated antibodies specific for cell surface markers (e.g., CD69, CD25) are used to label T cells. A flow cytometer then detects the fluorescence of individual cells, allowing for the quantification of the percentage of cells expressing the marker and the intensity of expression.

Materials:

-

Primary T cells or a T cell line

-

Stimulating agents (e.g., anti-CD3/CD28 antibodies)

-

Fluorochrome-conjugated antibodies against T cell markers (e.g., CD3, CD4, CD8, CD69, CD25)

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Isolate T cells from peripheral blood or use a cultured T cell line.

-

Stimulate the T cells with anti-CD3/CD28 antibodies for the desired time in a culture plate.

-

Harvest the cells and wash with FACS buffer.

-

Resuspend the cells in FACS buffer and add the cocktail of fluorochrome-conjugated antibodies.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer.

-

Acquire the data on a flow cytometer.

Data Analysis: The data is analyzed using flow cytometry software. Cells are gated based on forward and side scatter to select for live, single cells. T cell populations (e.g., CD4+, CD8+) are then identified, and the expression of activation markers (e.g., CD69, CD25) is quantified as the percentage of positive cells and the mean fluorescence intensity (MFI).

Caption: General workflow for flow cytometric analysis of T cell activation markers.

Conclusion and Future Directions

HPK1 is a well-established negative regulator of immune cell activation, playing a pivotal role in modulating the signaling thresholds in T cells, B cells, and dendritic cells. Its function as an intracellular immune checkpoint makes it a highly attractive target for therapeutic intervention, particularly in the field of immuno-oncology. The development of small molecule inhibitors of HPK1 has shown promise in preclinical studies, demonstrating the potential to enhance anti-tumor T cell responses, both as a monotherapy and in combination with other immunotherapies.[12][15]

Future research will likely focus on further elucidating the nuanced roles of HPK1 in different immune cell subsets and disease contexts. The development of highly selective and potent HPK1 inhibitors with favorable pharmacokinetic properties will be crucial for their clinical translation. Furthermore, exploring the interplay between HPK1 and other immune checkpoint pathways will be essential for designing rational combination therapies to overcome immune resistance in cancer and other diseases. The continued investigation of HPK1 will undoubtedly provide valuable insights into the fundamental mechanisms of immune regulation and pave the way for novel immunotherapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Down-regulation of B Cell Receptor Signaling by Hematopoietic Progenitor Kinase 1 (HPK1)-mediated Phosphorylation and Ubiquitination of Activated B Cell Linker Protein (BLNK) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Kinase Activity of Hematopoietic Progenitor Kinase 1 Is Essential for the Regulation of T Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPK1 Influences Regulatory T Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]

- 15. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

Hpk1-IN-34: A Technical Guide on Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hpk1-IN-34 is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that has emerged as a key negative regulator of T-cell activation and a promising target for cancer immunotherapy. This technical guide provides a comprehensive overview of the target specificity and selectivity profile of Hpk1-IN-34, based on currently available information. It is designed to serve as a resource for researchers and drug development professionals working in immuno-oncology and kinase inhibitor development.

Hpk1-IN-34 is identified as a potent HPK1 inhibitor with a reported IC50 value of less than 100 nM.[1][2] A notable feature of this compound is the inclusion of an alkyne group, rendering it suitable for use as a chemical probe in "click chemistry" applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the attachment of fluorescent dyes, affinity tags, or other molecular entities to facilitate target engagement and validation studies.

Target Specificity: HPK1 Inhibition

HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells.[3] It functions as a crucial negative feedback regulator in T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, including SLP-76. This phosphorylation event leads to the degradation of SLP-76, thereby attenuating T-cell activation and proliferation. By inhibiting HPK1, compounds like Hpk1-IN-34 are designed to block this negative regulatory pathway, leading to enhanced and sustained T-cell responses against tumors.[4][5][6]

The development of selective HPK1 inhibitors is a significant focus in immuno-oncology research. The desired therapeutic effect relies on the specific inhibition of HPK1 to boost anti-tumor immunity while minimizing off-target effects that could lead to toxicity or dampen the intended immune response.[6][7]

Selectivity Profile of Hpk1-IN-34

A critical aspect of any kinase inhibitor is its selectivity profile across the human kinome. High selectivity is desirable to minimize off-target effects and ensure that the observed biological activity is a direct result of inhibiting the intended target.

Quantitative Data:

At present, specific quantitative data from a broad kinome scan or a comprehensive selectivity panel for Hpk1-IN-34 is not publicly available in the retrieved search results. The primary reported value is its IC50 for HPK1, which is <100 nM.[1][2]

For comparison and context, the following table showcases selectivity data for other published HPK1 inhibitors. This illustrates the type of data required for a thorough assessment of Hpk1-IN-34's selectivity.

| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity (Fold) |

| Compound 35 | HPK1 | 1.9 | JAK1 | >10,000 | >5187 |

| JAK2 | 1138 | 599 | |||

| Compound XHS | HPK1 | 2.6 | JAK1 | 1952.6 | 751 |

| Compound XHV | HPK1 | 89 | JAK1 | 9968 | 112 |

Data for compounds 35, XHS, and XHV are sourced from publications on other HPK1 inhibitors and are provided for illustrative purposes.[4][7]

Experimental Protocols

Detailed experimental protocols for the specific characterization of Hpk1-IN-34 are not available in the public domain. However, the following sections describe general and widely accepted methodologies for assessing the target specificity and selectivity of HPK1 inhibitors.

Biochemical Kinase Inhibition Assay (General Protocol)

This type of assay is used to determine the in vitro potency of an inhibitor against the purified kinase enzyme. A common method is a radiometric assay or a fluorescence-based assay.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibitor's potency is determined by its ability to reduce this enzymatic activity.

Materials:

-

Recombinant human HPK1 enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP (often radiolabeled with ³²P or ³³P)

-

Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

-

Hpk1-IN-34 (or other test compounds) dissolved in DMSO

-

Phosphocellulose paper or other capture membrane

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of Hpk1-IN-34 in DMSO.

-

In a reaction plate, add the kinase buffer, the HPK1 enzyme, and the test compound at various concentrations.

-

Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction (e.g., by adding a high concentration of EDTA or phosphoric acid).

-

Spot the reaction mixture onto the capture membrane.

-

Wash the membrane extensively to remove unincorporated ATP.

-

Quantify the amount of phosphorylated substrate using a scintillation counter (for radiometric assays) or a fluorescence plate reader.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (General Protocol)

Cellular assays are crucial to confirm that the inhibitor can enter cells and engage with its target in a physiological context.

Principle: This assay measures the ability of the inhibitor to compete with a known binding probe for the target kinase within intact cells.

Materials:

-

Human T-cell line (e.g., Jurkat) or primary human T-cells

-

Cell culture medium and supplements

-

Hpk1-IN-34 (or other test compounds)

-

A cell-permeable, tagged (e.g., biotinylated or fluorescent) HPK1 probe

-

Lysis buffer

-

Antibodies for immunoprecipitation or affinity beads for pulldown

-

Western blotting reagents or mass spectrometry instrumentation

Procedure:

-

Culture the T-cells to the desired density.

-

Treat the cells with increasing concentrations of Hpk1-IN-34 for a specified time.

-

Add the tagged HPK1 probe to the cells and incubate to allow for binding to HPK1.

-

Wash the cells to remove unbound probe.

-

Lyse the cells to release the proteins.

-

Capture the probe-bound proteins using affinity beads (e.g., streptavidin beads for a biotinylated probe).

-

Elute the captured proteins and analyze the amount of HPK1 by Western blotting or mass spectrometry.

-

A decrease in the amount of captured HPK1 in the presence of Hpk1-IN-34 indicates successful target engagement.

Signaling Pathways and Visualization

HPK1 Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of HPK1 in the negative regulation of T-cell receptor signaling and the mechanism of action for an HPK1 inhibitor like Hpk1-IN-34.

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation. Hpk1-IN-34 inhibits HPK1, thereby promoting T-cell activation.

Experimental Workflow: Biochemical Kinase Assay

The following diagram outlines a typical workflow for determining the IC50 of an inhibitor in a biochemical kinase assay.

Caption: A generalized workflow for determining the potency of a kinase inhibitor in a biochemical assay.

Conclusion

Hpk1-IN-34 is a potent inhibitor of HPK1, a critical negative regulator of T-cell signaling. Its characterization as a "clickable" molecule makes it a valuable tool for in-depth studies of HPK1 biology. While its high potency against HPK1 is established, a comprehensive understanding of its selectivity profile across the human kinome is essential for its further development and application as a specific probe or therapeutic lead. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of Hpk1-IN-34 and other novel HPK1 inhibitors. Future studies should focus on generating detailed selectivity data to fully elucidate the therapeutic potential of targeting HPK1 with this and similar small molecules.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. drpress.org [drpress.org]

- 4. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 7. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

The Downstream Signaling Cascade of HPK1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the downstream signaling effects of inhibiting Hematopoietic Progenitor Kinase 1 (HPK1). Due to a lack of specific published data on the biological effects of Hpk1-IN-34, this guide utilizes data from studies on other small molecule HPK1 inhibitors and HPK1 knockout/kinase-dead models to illustrate the expected downstream consequences of HPK1 inhibition. Hpk1-IN-34 is identified as a potent HPK1 inhibitor with an IC50 of less than 100 nM and is noted for its utility as a click chemistry reagent.[1][2]

Core Concepts: HPK1 as a Negative Regulator of Immune Signaling

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[3][4] It functions as a critical negative regulator of signaling pathways downstream of the T-cell receptor (TCR) and B-cell receptor (BCR), thereby dampening immune responses to prevent excessive activation.[4][5][6] In the context of cancer, this inhibitory function can be co-opted by tumors to evade immune surveillance, making HPK1 an attractive target for therapeutic intervention.[5][6]

The primary mechanism of HPK1-mediated immune suppression involves the phosphorylation of key adaptor proteins. Upon TCR activation, HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[4][7] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent proteasomal degradation of SLP-76.[8] The destabilization of the TCR signalosome attenuates downstream signaling required for T-cell activation and proliferation.[6][8] A similar mechanism exists in B-cells involving the B-cell linker protein (BLNK), a paralog of SLP-76.[5]

Downstream Effects of HPK1 Inhibition

Pharmacological inhibition or genetic knockout of HPK1 reverses its negative regulatory functions, leading to enhanced anti-tumor immunity.[9] The key downstream effects are summarized below.

Quantitative Effects of HPK1 Inhibition on Immune Cell Function

| Parameter | Effect of HPK1 Inhibition | Cell Type | Model System | Reference |

| SLP-76 Phosphorylation (Ser376) | Decreased | T-Cells | In vitro (Human) | [7][10] |

| IL-2 Production | Increased | T-Cells | In vitro (Human) | [8] |

| IFN-γ Production | Increased | T-Cells | In vitro (Human) | [10] |

| T-Cell Proliferation | Increased | CD4+ and CD8+ T-Cells | HPK1 Kinase-Dead Mice | [11] |

| Dendritic Cell (DC) Maturation | Increased (CD80/CD86 expression) | Dendritic Cells | HPK1 Knockout Mice | |

| Pro-inflammatory Cytokine Production (by DCs) | Increased | Dendritic Cells | HPK1 Knockout Mice | |

| Tumor Growth | Inhibited | Syngeneic Mouse Models | [8] |

Signaling Pathways Modulated by HPK1 Inhibition

Inhibition of HPK1 impacts several critical downstream signaling pathways:

-

T-Cell Receptor (TCR) Signaling: The most direct effect is the stabilization of the TCR signalosome due to the prevention of SLP-76 degradation. This leads to sustained signaling through downstream effectors.[6][10]

-

NF-κB Signaling: HPK1 has a dual role in NF-κB signaling. Full-length HPK1 can promote NF-κB activation. However, its inhibition in the context of T-cell activation generally leads to a more robust and sustained immune response, which is partially mediated by enhanced NF-κB activity.

-

JNK Signaling: HPK1 is a member of the MAP4K family and can activate the JNK signaling pathway.[3] The precise consequences of HPK1 inhibition on JNK signaling in the context of a full immune response are complex and may be cell-type dependent.

-

Resistance to Immunosuppressive Factors: HPK1 inhibition renders T-cells resistant to the suppressive effects of molecules in the tumor microenvironment, such as PGE2 and adenosine.[10][11]

Visualizing the Impact of Hpk1-IN-34

Hpk1-IN-34 and the TCR Signaling Cascade

Caption: Inhibition of HPK1 by Hpk1-IN-34 prevents the negative feedback phosphorylation of SLP-76, leading to enhanced downstream signaling and T-cell activation.

Experimental Workflow for Assessing HPK1 Inhibition

Caption: A typical experimental workflow to characterize the in vitro and ex vivo activity of an HPK1 inhibitor.

Detailed Experimental Protocols

In Vitro HPK1 Kinase Inhibition Assay (ADP-Glo™)

This protocol is a representative method for determining the in vitro potency of an HPK1 inhibitor.

-

Reaction Setup: Prepare a reaction mixture containing HPK1 kinase, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase buffer.

-

Inhibitor Addition: Add serial dilutions of the HPK1 inhibitor (e.g., Hpk1-IN-34) to the reaction mixture. Include a DMSO control.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, and then catalyze the conversion of luciferin to light by luciferase. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the ADP generated and reflects the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

T-Cell Activation and Cytokine Production Assay

This protocol outlines a general procedure for assessing the effect of an HPK1 inhibitor on T-cell function.

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

T-Cell Stimulation: Plate the PBMCs in 96-well plates pre-coated with anti-CD3 antibody. Add soluble anti-CD28 antibody to the culture medium.

-

Inhibitor Treatment: Treat the cells with various concentrations of the HPK1 inhibitor or a vehicle control (DMSO).

-

Incubation: Culture the cells for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and collect the culture supernatant.

-

Cytokine Analysis: Measure the concentration of cytokines such as IL-2 and IFN-γ in the supernatant using ELISA or a multiplex bead-based assay (e.g., Luminex).

-

Data Analysis: Compare the cytokine levels in the inhibitor-treated wells to the vehicle control to determine the effect of HPK1 inhibition on T-cell activation.

Conclusion

Inhibition of HPK1 represents a promising strategy in immuno-oncology to enhance anti-tumor immune responses. By blocking the negative regulatory function of HPK1, inhibitors like Hpk1-IN-34 are expected to increase the activation and effector functions of T-cells and other immune cells. The downstream consequences of this inhibition are a more robust and sustained immune response against cancer cells. Further preclinical and clinical studies of potent and selective HPK1 inhibitors are warranted to fully elucidate their therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. What are HPK1 modulators and how do they work? [synapse.patsnap.com]

- 5. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Hpk1-IN-34 in Modulating Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling. Its inhibition presents a promising strategy for enhancing anti-tumor immunity. This technical guide focuses on the role of HPK1 inhibitors, with a specific emphasis on Hpk1-IN-34 and its analogs, in the modulation of cytokine production. Pharmacological inhibition of HPK1 has been demonstrated to augment T-cell activation and proliferation, leading to a significant increase in the production of key pro-inflammatory cytokines. This guide provides a comprehensive overview of the underlying signaling pathways, quantitative data on the effects of HPK1 inhibitors, and detailed experimental protocols for assessing their impact on cytokine release.

Introduction to HPK1 and Its Role in T-Cell Signaling

HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), functions as an intracellular checkpoint that dampens T-cell activation. Upon TCR engagement, HPK1 is recruited to the immunological synapse and becomes activated.[1] Its primary mechanism of T-cell inhibition involves the phosphorylation of the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the Serine 376 residue.[2][3] This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately results in the ubiquitination and proteasomal degradation of SLP-76.[4][5] The degradation of SLP-76 destabilizes the TCR signalosome, thereby attenuating downstream signaling cascades that are essential for T-cell activation, proliferation, and cytokine production.[2][5]

Hpk1-IN-34 and Other Pharmacological Inhibitors

Hpk1-IN-34 is a known inhibitor of HPK1 with an IC50 value of less than 100 nM.[6] It is also characterized as a click chemistry reagent due to the presence of an alkyne group, making it suitable for further chemical biology applications.[6] While specific cytokine modulation data for Hpk1-IN-34 is not extensively published, the effects of other potent and selective HPK1 inhibitors, such as HPK1-IN-3, provide a strong indication of its functional consequences.

Quantitative Data on HPK1 Inhibitor Activity

The following tables summarize the quantitative data for representative HPK1 inhibitors, demonstrating their biochemical potency and cellular effects on cytokine production.

| Inhibitor | Target | Biochemical IC50 | Cellular Assay | Cellular EC50/IC50 | Cell Type | Cytokine Measured | Reference |

| Hpk1-IN-34 | HPK1 | <100 nM | - | - | - | - | [6] |

| HPK1-IN-3 | HPK1 | 0.25 nM | IL-2 Production | 108 nM | Human PBMCs | IL-2 | [7] |

| HPK1-IN-3 | HPK1 | 0.25 nM | pSLP-76 (Ser376) Inhibition | - | Jurkat cells | - | [8] |

| KHK-6 | HPK1 | 20 nM | IL-2 & GM-CSF Production | - | Human PBMCs | IL-2, GM-CSF | [2] |

| Compound from EMD Serono | HPK1 | 0.2 nM | pSLP-76 (S376) Inhibition | 3 nM | Jurkat cells | - | [9] |

| Compound from EMD Serono | HPK1 | 0.2 nM | IL-2 Production | 1.5 nM | Primary T-cells | IL-2 | [9] |

| Inhibitor | Cell Type | Stimulation | Cytokine Measured | Effect | Concentration | Reference |

| HPK1-IN-3 | Human monocyte-derived dendritic cells | - | IL-6, TNF-α | Increased production | 0.25-4 µM | [7] |

| Compound 1 | Human CD8+ T-cells | anti-CD3/CD28 | IFN-γ, IL-2, TNF-α | Increased production | Not specified | [5] |

Signaling Pathways Modulated by HPK1 Inhibition

The primary signaling pathway affected by HPK1 inhibition is the T-cell receptor signaling cascade. By preventing the HPK1-mediated degradation of SLP-76, inhibitors like Hpk1-IN-34 sustain the downstream signals that lead to the activation of transcription factors such as NF-κB and AP-1, which are crucial for the expression of cytokine genes, particularly IL-2 and IFN-γ.[5]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the role of HPK1 inhibitors in modulating cytokine production.

In Vitro HPK1 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on HPK1 enzymatic activity.

Methodology:

-

Reagent Preparation:

-

Prepare a 1x Kinase Assay Buffer.

-

Dilute recombinant human HPK1 enzyme to the desired concentration (e.g., 3 ng/µL) in 1x Kinase Assay Buffer.

-

Prepare serial dilutions of Hpk1-IN-34 in a suitable solvent (e.g., DMSO) and then in 1x Kinase Assay Buffer.

-

Prepare a solution of ATP and Myelin Basic Protein (MBP) substrate in 1x Kinase Assay Buffer.

-

-

Assay Procedure:

-

Add the diluted Hpk1-IN-34 or vehicle control to the wells of a 384-well plate.

-

Add the diluted HPK1 enzyme to all wells except the "blank" controls.

-

Incubate for 10-20 minutes at room temperature.

-

Initiate the kinase reaction by adding the ATP/MBP substrate solution.

-

Incubate the plate for 40-60 minutes at 30°C.

-

Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).

-

-

Data Analysis:

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percentage of HPK1 inhibition for each concentration of Hpk1-IN-34.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular T-Cell Activation and Cytokine Release Assay

This assay measures the effect of HPK1 inhibition on cytokine production in primary human T-cells.

Methodology:

-

Cell Preparation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells and resuspend them in complete RPMI-1640 medium.

-

Alternatively, purify CD4+ or CD8+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).

-

-

Assay Procedure:

-

Seed the PBMCs or purified T-cells into a 96-well plate at a density of 1-2 x 10^5 cells per well.

-

Prepare serial dilutions of Hpk1-IN-34 in complete medium and add to the cells. Include a vehicle-only control.

-

Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

-

Stimulate the T-cells by adding a combination of plate-bound anti-CD3 antibodies (e.g., 1 µg/mL) and soluble anti-CD28 antibodies (e.g., 1 µg/mL).

-

Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Cytokine Measurement:

-

After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

-

Measure the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex Cytokine Bead Array (CBA) according to the manufacturer's protocols.

-

-

Data Analysis:

-

Generate dose-response curves for the effect of Hpk1-IN-34 on the production of each cytokine.

-

Calculate the EC50 value, which is the concentration of the inhibitor that elicits a half-maximal increase in cytokine production.

-

Conclusion

Hpk1-IN-34, as an inhibitor of the negative regulator HPK1, represents a valuable tool for research in immuno-oncology. The pharmacological inhibition of HPK1 has been consistently shown to enhance T-cell activation and significantly increase the production of key Th1-polarizing cytokines such as IL-2 and IFN-γ. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to further investigate the therapeutic potential of modulating the HPK1 signaling pathway. The provided protocols and diagrams serve as a starting point for the design and execution of experiments aimed at elucidating the detailed mechanism of action of Hpk1-IN-34 and other novel HPK1 inhibitors in the context of cytokine modulation and anti-tumor immunity.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 3. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.cn [tools.thermofisher.cn]

- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. glpbio.com [glpbio.com]

Hpk1-IN-34: A Novel Kinase Inhibitor for Enhanced Dendritic Cell-Mediated Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of immune responses. Its inhibition presents a promising strategy for augmenting anti-tumor immunity. This document provides a comprehensive technical overview of Hpk1-IN-34, a potent and selective HPK1 inhibitor, and its profound impact on dendritic cell (DC) function. By suppressing HPK1 activity, Hpk1-IN-34 promotes DC maturation, enhances the expression of co-stimulatory molecules, and boosts the production of pro-inflammatory cytokines, ultimately leading to a more robust T cell-mediated immune response. This guide details the underlying signaling pathways, provides quantitative data on the effects of HPK1 inhibition, and outlines key experimental protocols for evaluating the immunomodulatory properties of compounds like Hpk1-IN-34.

Introduction

Dendritic cells are the most potent antigen-presenting cells (APCs) and play a pivotal role in initiating and shaping adaptive immune responses. The maturation state of DCs is a critical determinant of their ability to prime naive T cells and orchestrate an effective anti-tumor response. HPK1 acts as an intracellular checkpoint, dampening the signaling cascades that lead to DC activation and function.[1][2] Pharmacological inhibition of HPK1 offers a therapeutic avenue to overcome this immunosuppressive mechanism and unleash the full potential of DC-mediated immunity.[1][3]

Hpk1-IN-34 is a small molecule inhibitor of HPK1 with a reported IC50 of less than 100 nM. While direct public-domain data on Hpk1-IN-34 in dendritic cells is limited, this guide synthesizes the established roles of HPK1 in DCs and incorporates data from a representative "HPK1 inhibitor tool compound" to illustrate the expected functional consequences of Hpk1-IN-34 treatment.

The Role of HPK1 in Dendritic Cell Signaling

HPK1 functions as a negative regulator in various immune cells, including dendritic cells.[4] Upon activation of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), a signaling cascade is initiated that leads to DC maturation. HPK1 is understood to intervene in these pathways, likely at the level of downstream signaling nodes that regulate key transcription factors such as AP-1 and NF-κB.[5][6] By inhibiting these pathways, HPK1 curtails the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines, thereby attenuating the T cell-activating capacity of DCs.

dot

Caption: HPK1 Signaling in Dendritic Cells.

Impact of Hpk1-IN-34 on Dendritic Cell Function

Inhibition of HPK1 by a tool compound, presumed to have a similar mechanism of action to Hpk1-IN-34, has been shown to significantly enhance key functions of human dendritic cells.

Enhanced Expression of Co-stimulatory Molecules

Treatment with an HPK1 inhibitor (1 µM) enhances the expression of co-stimulatory molecules on freshly isolated human dendritic cells (CD11c+ HLA-DR+), both in the presence and absence of maturation stimuli like IFN-γ.[7] This upregulation is crucial for the effective activation of naive T cells.

Table 1: Effect of HPK1 Inhibition on Co-stimulatory Molecule Expression

| Treatment Condition | CD80 Expression | CD86 Expression |

| Control (DMSO) | Baseline | Baseline |

| HPK1 Inhibitor (1 µM) | Increased | Increased |

| IFN-γ | Increased | Increased |

| HPK1 Inhibitor (1 µM) + IFN-γ | Further Increased | Further Increased |

| (Data is qualitative, based on histogram shifts from flow cytometry analysis)[7] |

Increased Production of Pro-inflammatory Cytokines

Dendritic cells matured with LPS and IFN-γ show a statistically significant increase in the secretion of the pro-inflammatory cytokine IL-1β upon treatment with an HPK1 inhibitor.[7] Studies on HPK1 knockout mice have demonstrated that HPK1-deficient bone marrow-derived DCs (BMDCs) produce higher levels of several pro-inflammatory cytokines, including IL-12, IL-1β, TNF-α, and IL-6, compared to their wild-type counterparts.[8]

Table 2: Effect of HPK1 Inhibition on Cytokine Production

| Cytokine | Effect of HPK1 Inhibition/Deficiency | Reference |

| IL-1β | Increased secretion in human DCs | [7] |

| IL-12 | Increased production in HPK1-/- BMDCs | [8] |

| TNF-α | Increased production in HPK1-/- BMDCs | [8] |

| IL-6 | Increased production in HPK1-/- BMDCs | [8] |

| IL-10 | Reduced levels in HPK1-/- BMDCs | [8] |

Experimental Protocols

The following are representative protocols for assessing the impact of Hpk1-IN-34 on dendritic cell function.

Generation and Maturation of Human Monocyte-Derived Dendritic Cells (mo-DCs)

Objective: To generate immature mo-DCs from human peripheral blood mononuclear cells (PBMCs) and mature them in the presence of Hpk1-IN-34.

Materials:

-

Ficoll-Paque

-

Human PBMCs

-

CD14 MicroBeads

-

RPMI-1640 medium with 10% FBS

-

Recombinant human GM-CSF (1000 U/mL)

-

Recombinant human IL-4 (1000 U/mL)

-

Lipopolysaccharide (LPS) (1 mg/mL)

-

Interferon-gamma (IFN-γ) (20 ng/mL)

-

Hpk1-IN-34 (in DMSO)

-

6-well tissue culture plates

Protocol:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for monocytes by positive selection using CD14 MicroBeads.

-

Culture CD14+ monocytes in RPMI-1640 supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-6 days to generate immature mo-DCs.

-

On day 6, harvest immature mo-DCs and re-plate at 1x10^6 cells/mL.

-

Treat cells with varying concentrations of Hpk1-IN-34 (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 1 hour.

-

Induce maturation by adding LPS (100 ng/mL) and IFN-γ (20 ng/mL).

-

Incubate for 24-48 hours.

-

Harvest cells for flow cytometry analysis and collect supernatants for cytokine profiling.

dot

References

- 1. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Activation of Hematopoietic Progenitor Kinase 1 Involves Relocation, Autophosphorylation, and Transphosphorylation by Protein Kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of hematopoietic progenitor kinase 1 involves relocation, autophosphorylation, and transphosphorylation by protein kinase D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arcusbio.com [arcusbio.com]

- 8. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hpk1-IN-34 in Primary T-Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, is a critical negative regulator of T-cell activation.[1][2][3] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the SLP-76 adaptor protein at Serine 376.[4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, thereby attenuating the TCR signaling cascade and dampening T-cell responses.[2] Pharmacological inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell immunity.[6][7]

Hpk1-IN-34 is a potent and selective inhibitor of HPK1 with a reported IC50 of less than 100 nM. These application notes provide detailed protocols for the utilization of Hpk1-IN-34 in primary T-cell cultures to investigate its effects on T-cell activation, proliferation, and cytokine production.

Mechanism of Action of HPK1 Inhibition

The inhibition of HPK1 by Hpk1-IN-34 blocks the downstream phosphorylation of SLP-76, leading to a more stable TCR signaling complex. This results in enhanced T-cell activation, proliferation, and effector functions.

Quantitative Data Summary

The following table summarizes the expected outcomes of Hpk1-IN-34 treatment on primary T-cell functions based on published data for similar HPK1 inhibitors.

| Parameter | Assay | Expected Effect of Hpk1-IN-34 | Concentration Range | Reference Compound Data (EC50/IC50) |

| HPK1 Inhibition | pSLP-76 (Ser376) Flow Cytometry / Western Blot | Decrease in phosphorylation | 10 nM - 1 µM | IC50 = 3 nM (similar compound)[6] |

| T-Cell Activation | CD25, CD69 Expression (Flow Cytometry) | Increase in expression | 10 nM - 1 µM | - |

| T-Cell Proliferation | CFSE Dilution Assay | Increase in proliferation | 10 nM - 1 µM | - |

| Cytokine Production | IL-2, IFN-γ, TNF-α (ELISA / CBA / Intracellular Staining) | Increase in cytokine secretion | 10 nM - 1 µM | EC50 (IL-2) = 1.5 nM (similar compound)[6] |

Experimental Protocols

Isolation of Primary Human T-Cells from PBMCs

This protocol describes the isolation of primary T-cells from peripheral blood mononuclear cells (PBMCs).

Materials:

-

Whole blood from healthy donors

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)

-

Pan T-Cell Isolation Kit (magnetic bead-based)

Protocol:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a new conical tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.

-

Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet and count the cells.

-

Isolate T-cells using a pan T-cell isolation kit according to the manufacturer's instructions.

-

Resuspend the purified T-cells in complete RPMI-1640 medium.

T-Cell Activation and Treatment with Hpk1-IN-34

This protocol outlines the activation of primary T-cells and subsequent treatment with Hpk1-IN-34.

Materials:

-

Isolated primary T-cells

-

Complete RPMI-1640 medium

-

Anti-CD3 antibody (plate-bound)

-

Anti-CD28 antibody (soluble)

-

Hpk1-IN-34 (stock solution in DMSO)

-

96-well flat-bottom culture plates

Protocol:

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Wash the plate three times with sterile PBS to remove unbound antibody.

-

Prepare a dilution series of Hpk1-IN-34 in complete RPMI-1640 medium. A final concentration range of 10 nM to 1 µM is recommended. Include a DMSO vehicle control.

-

Seed the isolated T-cells at a density of 1 x 10^6 cells/mL into the anti-CD3 coated plate.

-

Add the diluted Hpk1-IN-34 or vehicle control to the respective wells.

-

Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for the desired duration (24-72 hours, depending on the downstream assay).

T-Cell Proliferation Assay (CFSE)

This protocol measures T-cell proliferation using the carboxyfluorescein succinimidyl ester (CFSE) dilution method.

Materials:

-

CFSE Cell Proliferation Kit

-

Treated and activated T-cells

-

FACS buffer (PBS + 2% FBS)

-

Flow cytometer

Protocol:

-

Before activation, label the isolated T-cells with CFSE according to the manufacturer's protocol.

-

Activate and treat the CFSE-labeled T-cells with Hpk1-IN-34 as described in Protocol 2 for 72 hours.

-

Harvest the cells from the 96-well plate and wash them with FACS buffer.

-

Resuspend the cells in FACS buffer for flow cytometry analysis.

-

Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.

-

Analyze the data by gating on the live lymphocyte population and observing the dilution of the CFSE signal, which indicates cell division.

Cytokine Production Analysis (ELISA)

This protocol describes the measurement of secreted cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Supernatants from treated and activated T-cell cultures

-

ELISA kits for human IL-2, IFN-γ, and TNF-α

Protocol:

-

After 24-48 hours of activation and treatment, centrifuge the 96-well plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant from each well without disturbing the cell pellet.

-

Store the supernatants at -80°C until analysis.

-

Perform the ELISA for IL-2, IFN-γ, and TNF-α according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader and calculate the cytokine concentrations based on the standard curve.

Analysis of T-Cell Activation Markers by Flow Cytometry

This protocol details the staining and analysis of cell surface activation markers.

Materials:

-

Treated and activated T-cells

-

FACS buffer

-

Fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD25, and CD69

-

Flow cytometer

Protocol:

-

After 24 hours of activation and treatment, harvest the cells and wash them with FACS buffer.

-

Resuspend the cells in FACS buffer and add the antibody cocktail (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69).

-

Incubate for 20-30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer for analysis.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the CD4+ and CD8+ T-cell populations and quantifying the percentage of cells expressing the activation markers CD25 and CD69.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low T-Cell Viability | - Over-stimulation- High concentration of Hpk1-IN-34 or DMSO | - Titrate anti-CD3/CD28 concentrations.- Perform a dose-response curve for Hpk1-IN-34 to determine the optimal non-toxic concentration. Ensure final DMSO concentration is <0.1%. |

| No Increase in Proliferation/Cytokine Production | - Ineffective T-cell activation- Inactive Hpk1-IN-34 | - Verify the activity of anti-CD3/CD28 antibodies.- Confirm the integrity and concentration of the Hpk1-IN-34 stock solution. |

| High Background in Assays | - Contamination of cultures- Non-specific antibody binding | - Maintain sterile cell culture techniques.- Include appropriate isotype controls for flow cytometry and blocking steps in ELISA. |

Conclusion

Hpk1-IN-34 is a valuable tool for studying the role of HPK1 in T-cell biology and for evaluating the therapeutic potential of HPK1 inhibition. The protocols provided here offer a comprehensive guide for researchers to investigate the effects of Hpk1-IN-34 on primary T-cell function. Careful optimization of experimental conditions, particularly the concentration of Hpk1-IN-34 and stimulation conditions, is crucial for obtaining reliable and reproducible results. The expected enhancement of T-cell activation, proliferation, and cytokine production upon HPK1 inhibition underscores the potential of this therapeutic strategy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Flow Cytometric Evaluation of T Cell Activation Markers after Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. miltenyibiotec.com [miltenyibiotec.com]

- 5. medrxiv.org [medrxiv.org]

- 6. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]

- 7. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of HPK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1] HPK1 is predominantly expressed in hematopoietic cells and plays a key role in dampening immune responses. Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy, as it can enhance T-cell activation, proliferation, and anti-tumor immunity. Preclinical studies using kinase-dead HPK1 mouse models have demonstrated enhanced T-cell responses and tumor growth inhibition.[1] Consequently, the development of small molecule inhibitors targeting HPK1 is an area of intense research.

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the in vivo evaluation of HPK1 inhibitors, using data from publicly available studies on representative compounds. As no specific in vivo data for a compound designated "Hpk1-IN-34" was found in the public domain, this document synthesizes information from various potent and selective HPK1 inhibitors to serve as a general guide.

Data Presentation: In Vivo Dosage and Administration of Representative HPK1 Inhibitors

The following table summarizes the in vivo administration details for several well-characterized HPK1 inhibitors from preclinical studies. This data can be used as a starting point for designing in vivo experiments with novel HPK1 inhibitors.

| Compound ID | Animal Model | Tumor Model | Dosage | Route of Administration | Dosing Frequency | Combination Therapy | Reference |

| Compound from Insilico Medicine | BALB/c Mice | CT26 Syngeneic | 30 mg/kg | Oral (p.o.) | Twice Daily | Anti-PD-1 (3 mg/kg, i.p.) | [2] |

| NMBS-1 | Mice | Syngeneic Tumor Model | Not Specified | Oral (p.o.) | Not Specified | Anti-CTLA4 | |

| RVU-293 | BALB/c Mice | CT26 Syngeneic | Not Specified | Not Specified | Not Specified | Anti-PD-1 | [3] |

| NDI-101150 | BALB/c Mice | EMT-6 Syngeneic | Not Specified | Not Specified | Not Specified | N/A | [4] |

Signaling Pathway

The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling. Upon TCR activation, HPK1 is recruited to the signaling complex and phosphorylates SLP-76, leading to the dampening of downstream signaling pathways required for T-cell activation and proliferation. HPK1 inhibitors block this phosphorylation event, thereby unleashing a more robust anti-tumor immune response.

Caption: HPK1 negatively regulates TCR signaling.

Experimental Protocols

In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of an HPK1 inhibitor as a monotherapy and in combination with an immune checkpoint inhibitor, such as anti-PD-1.

Materials:

-

6-8 week old female BALB/c or C57BL/6 mice

-

Syngeneic tumor cells (e.g., CT26, MC38, 4T1)

-

Matrigel (optional)

-

HPK1 inhibitor

-

Vehicle for HPK1 inhibitor (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)

-

Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)

-

Isotype control antibody

-

Sterile PBS

-

Calipers for tumor measurement

-

Flow cytometry reagents (see Pharmacodynamic Analysis protocol)

Procedure:

-

Tumor Cell Implantation:

-

Culture syngeneic tumor cells to ~80% confluency.

-

Harvest and resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

-

Tumor Growth Monitoring and Group Randomization:

-

Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

-

-

Treatment Administration:

-

HPK1 Inhibitor Group: Administer the HPK1 inhibitor orally (p.o.) at the desired dose (e.g., 30 mg/kg) and frequency (e.g., twice daily).

-

Vehicle Control Group: Administer the vehicle solution orally at the same volume and frequency as the HPK1 inhibitor.

-

Anti-PD-1 Group: Administer the anti-PD-1 antibody intraperitoneally (i.p.) at a dose of 5 mg/kg. A common dosing schedule is every 5 days for a total of 3-5 doses.[2]

-

Combination Therapy Group: Administer both the HPK1 inhibitor and the anti-PD-1 antibody according to their respective schedules. The timing of the combination can be critical; concurrent administration is a common starting point.

-

Isotype Control Group: Administer the isotype control antibody i.p. at the same dose and schedule as the anti-PD-1 antibody.

-

-

Efficacy Assessment:

-

Continue to monitor tumor volume and body weight every 2-3 days.

-

The primary endpoint is typically tumor growth inhibition (TGI).

-

Survival can be a secondary endpoint, with euthanasia performed when tumors reach a predetermined size (e.g., 2000 mm³) or if signs of morbidity are observed.

-

Pharmacodynamic (PD) Biomarker Analysis

This protocol outlines the analysis of PD biomarkers to confirm target engagement and modulation of the immune response.

Materials:

-

Blood collection tubes (e.g., with heparin or EDTA)

-

FACS tubes

-

RBC lysis buffer

-

Fixation/Permeabilization buffers

-

Fluorochrome-conjugated antibodies against:

-

pSLP-76 (S376)

-

T-cell markers (CD3, CD4, CD8)

-

Other immune cell markers as needed

-

-

Flow cytometer

Procedure:

-

Sample Collection:

-

Collect peripheral blood via submandibular or retro-orbital bleeding at specified time points post-treatment (e.g., 4 hours after the last dose).

-

Tumors and spleens can also be harvested at the end of the study for analysis of tumor-infiltrating lymphocytes (TILs) and systemic immune changes.

-

-

Phospho-Flow Cytometry for pSLP-76:

-

Immediately after collection, lyse red blood cells and fix the leukocytes using a one-step fix/lyse buffer.[5]

-

Permeabilize the cells.

-

Stain with antibodies against pSLP-76 and T-cell surface markers.

-

Acquire data on a flow cytometer and analyze the percentage of pSLP-76 positive cells within the CD4+ and CD8+ T-cell populations.

-

-

Immune Cell Profiling:

-

For analysis of immune cell populations in blood or tissues, stain with a panel of antibodies to identify different T-cell subsets, myeloid cells, etc.

-

Analyze the frequency and activation status of these populations by flow cytometry.

-

Experimental Workflow Diagram

The following diagram provides a visual representation of a typical in vivo study workflow for an HPK1 inhibitor.

Caption: General workflow for in vivo efficacy studies.

References

Application of HPK1 Inhibitors in Cancer Immunotherapy Models: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor signaling. Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This document provides detailed application notes and protocols for the use of HPK1 inhibitors, using the well-characterized preclinical candidate "Compound K" as a representative example, in cancer immunotherapy models.[1][2][3][4][5][6][7]

Mechanism of Action

HPK1 acts as an intracellular checkpoint, dampening T-cell activation upon T-cell receptor (TCR) engagement.[1][3] Inhibition of HPK1 blocks this negative feedback loop, leading to enhanced T-cell proliferation, increased cytokine production, and a more robust anti-tumor immune response.[1][3] Furthermore, HPK1 inhibitors can also promote the maturation and function of dendritic cells (DCs), further augmenting the adaptive immune response.[3]

Data Presentation: In Vitro and In Vivo Efficacy of Compound K

The following tables summarize the quantitative data from preclinical studies involving the HPK1 inhibitor, Compound K.

Table 1: In Vitro Activity of Compound K [5][7]

| Assay Type | Metric | Value |

| Biochemical Assay | IC50 | 2.6 nM |

| T-cell pSLP76 Inhibition | IC50 | 290 nM |

Table 2: In Vivo Anti-Tumor Efficacy of Compound K in Syngeneic Mouse Models [3]

| Mouse Model | Treatment Group | Tumor Growth Inhibition (%) |

| 1956 Sarcoma | Compound K | Significant (p-value not provided) |

| MC38 Colon Adenocarcinoma | Compound K + anti-PD-1 | Superb antitumor efficacy (qualitative) |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Human T-Cell Activation Assay

Objective: To assess the ability of an HPK1 inhibitor to enhance T-cell activation in vitro.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

HPK1 Inhibitor (e.g., Compound K)

-

Anti-CD3 and Anti-CD28 antibodies

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

-

96-well flat-bottom plates

-

ELISA kit for IFN-γ

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-pSLP76)

Procedure:

-

Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Wash the plate twice with sterile PBS.

-

Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.

-

Add the HPK1 inhibitor at various concentrations (e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

Add anti-CD28 antibody (e.g., 1 µg/mL) to stimulate T-cell co-stimulation.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Cytokine Analysis:

-

After incubation, centrifuge the plate and collect the supernatant.

-

Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

-

Flow Cytometry Analysis:

-

For pSLP76 analysis, stimulate whole blood treated with the inhibitor for a shorter duration (e.g., 15-60 minutes).

-

Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (CD4, CD8) and intracellular pSLP76.

-

Acquire data on a flow cytometer and analyze the percentage of pSLP76 positive cells within the CD4+ and CD8+ T-cell populations.

-

Protocol 2: In Vivo Syngeneic Mouse Model for Cancer Immunotherapy

Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor alone or in combination with other immunotherapies in an immunocompetent mouse model.

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6 for MC38 tumors)

-

Murine cancer cell line (e.g., MC38 colon adenocarcinoma)

-

HPK1 Inhibitor (e.g., Compound K) formulated for in vivo administration

-

Anti-PD-1 antibody or isotype control

-

Matrigel (optional)

-

Calipers for tumor measurement

Procedure:

-

Culture MC38 cells in appropriate medium.

-

On the day of inoculation, harvest and resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment groups (e.g., Vehicle, HPK1 inhibitor, anti-PD-1, HPK1 inhibitor + anti-PD-1).

-

Administer the HPK1 inhibitor and anti-PD-1 antibody according to a predetermined dosing schedule. For example, Compound K can be administered orally twice daily.[7]

-

Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, mice can be euthanized, and tumors and spleens can be harvested for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

Visualizations

Signaling Pathway

Caption: HPK1 Signaling Pathway in T-Cells and Point of Inhibition.

Experimental Workflow

Caption: Workflow for Preclinical Evaluation of HPK1 Inhibitors.

Logical Relationship

Caption: Logical Flow from HPK1 Inhibition to Anti-Tumor Effect.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. researchgate.net [researchgate.net]

- 3. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

Application Notes and Protocols: Hpk1-IN-34 in Combination with Checkpoint Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses.[1][2] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening T-cell activation, proliferation, and cytokine production.[1][3][4] This immunosuppressive function makes HPK1 a compelling target in immuno-oncology. By inhibiting HPK1, it is possible to enhance the body's natural anti-tumor immunity.

Hpk1-IN-34 is a potent inhibitor of HPK1 with an IC50 of less than 100 nM.[5] Preclinical studies have demonstrated that the pharmacological inhibition of HPK1 can enhance T-cell-mediated anti-tumor activity, both as a monotherapy and, more significantly, in combination with immune checkpoint inhibitors (ICIs) such as anti-PD-1 and anti-PD-L1 antibodies.[6][7][8] This combination strategy holds the promise of overcoming resistance to checkpoint blockade, particularly in tumors with low antigenicity.[7] These application notes provide an overview of the mechanism, key data, and experimental protocols for utilizing Hpk1-IN-34 in combination with checkpoint inhibitors.

Mechanism of Action: Synergy of HPK1 Inhibition and Checkpoint Blockade

HPK1 acts as a brake on T-cell activation. Upon TCR engagement, HPK1 is activated and phosphorylates key downstream signaling molecules, including SLP-76.[3][4][6] This phosphorylation leads to the degradation of SLP-76, thereby attenuating the TCR signal and reducing T-cell effector functions.[4][9]